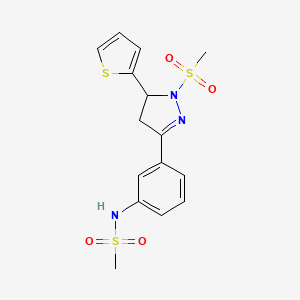
N-(3-(1-(methylsulfonyl)-5-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound N-(3-(1-(methylsulfonyl)-5-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide is a synthetic molecule of interest in various fields, including medicinal chemistry and pharmacology
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-(1-(methylsulfonyl)-5-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide typically involves multi-step organic synthesis:
Formation of the 4,5-dihydro-1H-pyrazole ring: This can be achieved through the condensation of a suitable hydrazine derivative with an α,β-unsaturated carbonyl compound.
Incorporation of the thiophen-2-yl group: The thiophene moiety is usually introduced via a cross-coupling reaction, such as the Suzuki or Stille coupling.
Attachment of the methylsulfonyl group: This is often done through sulfonylation reactions, using reagents like methanesulfonyl chloride.
Formation of the phenyl group linkage: The aromatic phenyl group can be introduced using electrophilic aromatic substitution or through amide coupling reactions.
Final methanesulfonamide formation: The methanesulfonamide group is attached in the last step using amide coupling reagents such as carbodiimides.
Industrial Production Methods
Industrial production of this compound would scale up the synthetic route, optimizing conditions such as temperature, pressure, and catalyst usage to maximize yield and minimize costs. Solvent selection, purification techniques like crystallization or chromatography, and quality control measures ensure the compound meets desired standards for purity and activity.
Chemical Reactions Analysis
Types of Reactions
The compound undergoes various chemical reactions:
Oxidation: The thiophene ring and the methylsulfonyl group could be targets for oxidation, leading to sulfone or sulfoxide derivatives.
Reduction: The pyrazole ring may be reduced to hydropyrazole derivatives under hydrogenation conditions.
Substitution: Electrophilic aromatic substitution on the phenyl or thiophene rings can introduce new substituents.
Common Reagents and Conditions
Common reagents include oxidizing agents like hydrogen peroxide, reducing agents such as palladium on carbon for hydrogenation, and various electrophiles for substitution reactions. The specific conditions depend on the desired transformation.
Major Products
The major products formed from these reactions include oxidized or reduced derivatives of the compound, and substituted analogs that retain the core structural features but possess additional functional groups.
Scientific Research Applications
Chemistry
In chemistry, the compound is used as a precursor in the synthesis of more complex molecules. Its unique structural features make it a valuable building block in organic synthesis.
Biology
Biologically, the compound can serve as a tool in studying enzyme interactions and metabolic pathways, particularly those involving sulfur-containing functional groups.
Medicine
In medicine, the compound shows potential as a drug candidate. Its structure suggests it could interact with a variety of biological targets, possibly exhibiting anti-inflammatory or anticancer activities.
Industry
Industrial applications include its use in the development of new materials with specific properties, such as improved thermal stability or enhanced conductivity.
Mechanism of Action
The mechanism of action involves the compound interacting with specific molecular targets, such as enzymes or receptors. The sulfur-containing groups may form covalent bonds with nucleophilic sites in proteins, altering their function. Pathways involved could include inhibition of key metabolic enzymes or modulation of signaling pathways critical to disease processes.
Comparison with Similar Compounds
Similar Compounds
N-(3-(1-(methylsulfonyl)-5-phenyl-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide: Lacks the thiophene ring but retains the core structure.
N-(3-(1-(methylsulfonyl)-5-(furan-2-yl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide: Contains a furan ring instead of thiophene.
N-(3-(1-(methylsulfonyl)-5-(pyridin-2-yl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide: Features a pyridine ring, introducing nitrogen into the aromatic system.
Uniqueness
The inclusion of the thiophene ring imparts unique electronic and steric properties, potentially enhancing biological activity or specificity for certain molecular targets. This structural modification can lead to improved pharmacokinetic and pharmacodynamic profiles compared to its analogs.
N-(3-(1-(methylsulfonyl)-5-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide stands out due to its balance of structural complexity and functional versatility, making it a compound of significant interest in various fields of research.
Properties
IUPAC Name |
N-[3-(2-methylsulfonyl-3-thiophen-2-yl-3,4-dihydropyrazol-5-yl)phenyl]methanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O4S3/c1-24(19,20)17-12-6-3-5-11(9-12)13-10-14(15-7-4-8-23-15)18(16-13)25(2,21)22/h3-9,14,17H,10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XTYOEQSINKSYPV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)NC1=CC=CC(=C1)C2=NN(C(C2)C3=CC=CS3)S(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O4S3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![3-butyl-9-(2,5-dimethoxyphenyl)-1,7-dimethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2524831.png)
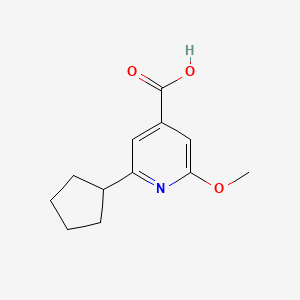
![6-Bromo-3-{6-[4-(4-fluorophenyl)piperazin-1-yl]-6-oxohexyl}-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-4-one](/img/structure/B2524833.png)
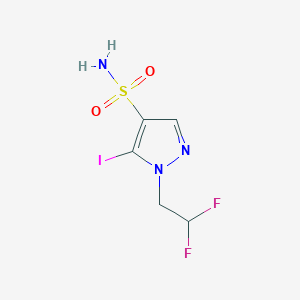
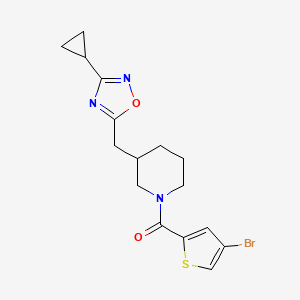
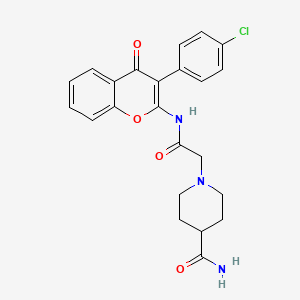
![(1R,5S)-8-((3-methylbenzyl)sulfonyl)-8-azabicyclo[3.2.1]oct-2-ene](/img/structure/B2524845.png)


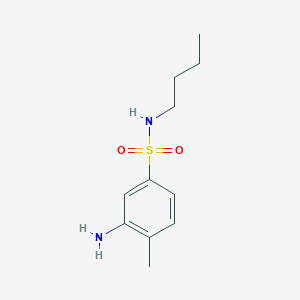
![1-{4-[(6,7-dimethoxy-3,4-dihydroisoquinolin-1-yl)methyl]phenyl}-3-(3-methoxyphenyl)urea](/img/structure/B2524850.png)

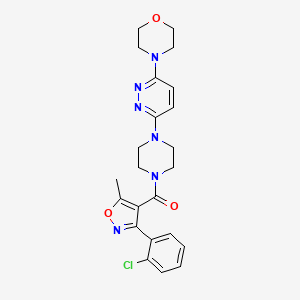
![7-ethyl-8-methyl-N-(3-(2-methylthiazol-4-yl)phenyl)-6-oxo-2,3,4,6-tetrahydropyrimido[2,1-b][1,3]thiazine-3-carboxamide](/img/structure/B2524854.png)
